molecular formula C8H10BrClN2O2 B13503194 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride

カタログ番号: B13503194
分子量: 281.53 g/mol
InChIキー: VBSBZAUFCICEHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a valuable chemical intermediate for researchers developing novel therapeutic agents. This compound features the imidazo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological properties . The bromo substituent at the 1-position offers a versatile handle for further functionalization via cross-coupling reactions, allowing for rapid structure-activity relationship (SAR) exploration. Meanwhile, the carboxylic acid group facilitates the synthesis of amide derivatives, a common strategy for optimizing pharmacokinetic properties and target affinity . This specific substitution pattern makes it a key precursor for constructing compound libraries aimed at hit-to-lead optimization. Imidazo[1,5-a]pyridine-based compounds have recently been identified as potent, non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a promising target for the treatment of cognitive disorders . Furthermore, closely related imidazopyridine carboxamides are established as potent anti-tuberculosis agents, demonstrating excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis by targeting the QcrB component of the bacterial electron transport chain . Researchers can leverage this bifunctional building block to design and synthesize novel molecules for probing biological pathways and developing potential treatments for neurodegenerative diseases, infectious diseases, and beyond. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C8H10BrClN2O2

分子量

281.53 g/mol

IUPAC名

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9BrN2O2.ClH/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13;/h1-4H2,(H,12,13);1H

InChIキー

VBSBZAUFCICEHU-UHFFFAOYSA-N

正規SMILES

C1CCN2C(=C(N=C2C(=O)O)Br)C1.Cl

製品の起源

United States

準備方法

Synthesis of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring is typically synthesized through cyclization reactions involving amino-pyridine derivatives and appropriate carbonyl-containing compounds. A common strategy involves:

  • Cross-Dehydrogenative Coupling (CDC) Reactions : Recent advances have demonstrated the use of acetic acid and molecular oxygen-promoted CDC between N-amino-2-iminopyridines and β-ketoesters or β-diketones. This catalyst-free, aerobic process efficiently forms the imidazo-fused ring system with high atom economy and yields.

  • Reaction Conditions: The optimal CDC conditions include ethanol as solvent, 6 equivalents of acetic acid, and an oxygen atmosphere at 130 °C for 18 hours. This method avoids the use of transition metal catalysts, aligning with green chemistry principles.

Carboxylic Acid Group Installation

  • The carboxylic acid at the 3-position is usually introduced by:

    • Using β-ketoesters or β-diketones as starting materials in the CDC reaction, which upon cyclization, yield the carboxylic acid functional group directly on the heterocyclic ring.

    • Alternatively, post-cyclization oxidation or hydrolysis of ester intermediates can be employed to obtain the free acid.

Formation of the Hydrochloride Salt

  • The hydrochloride salt is prepared by treating the free base compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), facilitating salt formation that improves compound stability, crystallinity, and water solubility.

Representative Reaction Scheme and Data

Step Reactants/Conditions Product Yield (%) Notes
1 N-amino-2-iminopyridine + β-ketoester (e.g., ethyl acetoacetate); AcOH (6 equiv), O2, EtOH, 130 °C, 18 h Imidazo[1,5-a]pyridine-3-carboxylic acid intermediate 74-94 Catalyst-free cross-dehydrogenative coupling; oxygen essential for oxidation
2 Intermediate + NBS or Br2, AcOH or DCM, 0-25 °C 1-bromo-imidazo[1,5-a]pyridine-3-carboxylic acid 70-85 Electrophilic bromination selective for 1-position
3 Treatment with HCl in ethanol or ether 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride >90 Salt formation for enhanced stability and solubility

Summary Table of Key Preparation Parameters

Parameter Optimal Condition/Value Impact on Synthesis
CDC Reaction Solvent Ethanol Good solubility and reaction medium
Acid Promoter Acetic acid (6 equivalents) Enhances yield; excess causes side reactions
Atmosphere Molecular oxygen (O2), 1 atm Essential for oxidative coupling
Temperature 130 °C Enables efficient cyclization
Bromination Agent N-Bromosuccinimide (NBS) or Br2 Selective electrophilic bromination
Bromination Temperature 0-25 °C Controls regioselectivity and prevents overbromination
Salt Formation HCl in ethanol or ether Produces stable hydrochloride salt

化学反応の分析

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

作用機序

The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

類似化合物との比較

Key Features :

  • Molecular Formula : Likely C₈H₁₀BrClN₂O₂ (inferred from related compounds in and ).
  • Functional Groups : Bromine (electron-withdrawing), carboxylic acid (ionizable), and hydrochloride salt (enhances stability).
  • Applications : Utilized as a building block for Suzuki coupling reactions or amide bond formation in drug discovery .

Comparison with Structurally Similar Compounds

Ethyl 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Molecular Formula : C₁₀H₁₃BrN₂O₂
Molecular Weight : 273.13 g/mol
Key Differences :

  • The ethyl ester group replaces the carboxylic acid, increasing lipophilicity (logP) and reducing water solubility.
  • Lacks the hydrochloride counterion, which impacts crystallinity and stability.
  • Synthetic Utility : The ester can be hydrolyzed to the free carboxylic acid, offering a route to the target compound .

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride

Molecular Formula : C₈H₆BrClN₂O₂
Molecular Weight : 277.50 g/mol
Key Differences :

  • Bromine at position 8 (vs. position 1 in the target compound) alters electronic distribution and steric accessibility.
  • Applications : Similar use as a pharmaceutical intermediate but with distinct reactivity due to substituent positioning .

1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine Hydrochloride

Molecular Formula : C₇H₈BrClF₃N₃ (inferred from )
Molecular Weight : ~289.00 g/mol
Key Differences :

  • Trifluoromethyl group at position 3 increases electronegativity and metabolic stability compared to the carboxylic acid group.
  • Applications : Likely used in agrochemicals or antivirals due to the CF₃ group’s resistance to oxidation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Synthetic Utility
Target Compound C₈H₁₀BrClN₂O₂* ~289.00 (estimated) Br (C1), COOH (C3), HCl High (polar solvents) Drug intermediate, derivatization
Ethyl Ester Analog C₁₀H₁₃BrN₂O₂ 273.13 Br (C1), COOEt (C3) Moderate (organic solvents) Precursor to carboxylic acid
8-Bromoimidazo[1,2-a]pyridine-6-COOH·HCl C₈H₆BrClN₂O₂ 277.50 Br (C8), COOH (C6), HCl Moderate-high Bioactive scaffold synthesis
CF₃-Pyrazine Analog C₇H₈BrClF₃N₃ ~289.00 Br (C1), CF₃ (C3), HCl Low-moderate Agrochemical intermediates

Research Findings and Insights

Reactivity and Functionalization

  • The target compound’s carboxylic acid enables direct amide coupling, while the ethyl ester analog requires hydrolysis for further reactions .
  • Bromine at position 1 (vs. 8 in ) offers distinct regioselectivity in cross-coupling reactions, as seen in carbazole syntheses (e.g., Suzuki reactions in ).

Physicochemical Properties

  • Hydrochloride salts (target compound and ) exhibit improved crystallinity and shelf life compared to neutral analogs.
  • The CF₃-substituted pyrazine analog () shows enhanced metabolic stability but reduced solubility due to hydrophobicity .

Challenges in Comparison

  • Limited data on exact melting points, pKa, or spectral profiles (e.g., IR, NMR) for the target compound hinders direct experimental comparison.
  • Structural variations (e.g., pyridine vs. pyrazine cores) complicate extrapolation of biological activity without empirical testing.

生物活性

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound notable for its diverse biological activities. Its unique fused ring structure and the presence of a bromine atom contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings and case studies.

This compound has a molecular formula of C7H9BrN2O2·HCl. It is synthesized through the bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) in organic solvents such as dichloromethane.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The bromine atom can participate in halogen bonding and other non-covalent interactions that enhance binding affinity to enzymes or receptors. This property makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents.

Anticancer Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant anticancer properties. In studies involving human cervical carcinoma HeLa cells, compounds derived from imidazo[1,5-a]pyridine were evaluated for their cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using PrestoBlue® viability assays. Several derivatives demonstrated potent cytotoxicity with IC50 values below 150 μM .

CompoundIC50 (μM)Activity
1a< 150High
1b25 - 100Moderate
1c> 700Low

Inhibition of Protein Geranylgeranylation

Another significant biological activity involves the inhibition of protein geranylgeranylation. The nature of substituents at the C6 position of the imidazo[1,5-a]pyridine ring influences the compound's efficacy against Rab geranylgeranyl transferase (RGGT). The most active inhibitors disrupted Rab11A prenylation in HeLa cells, suggesting potential applications in cancer therapeutics targeting cell signaling pathways .

Case Study 1: Cytotoxicity in HeLa Cells

A series of twelve phosphonopropionates derived from imidazo[1,5-a]pyridine were synthesized and evaluated for their cytotoxic effects on HeLa cells. The study found that nine compounds exhibited significant cytotoxic activity with IC50 values ranging from 25 to 150 μM. This highlights the potential of imidazo[1,5-a]pyridine derivatives in developing effective anticancer agents.

Case Study 2: Fluorescent Imaging Applications

Recent studies have designed new fluorescent dyes based on the imidazo[1,5-a]pyridine moiety for cell imaging applications. These compounds showed promising results in fluorescence cell imaging due to their favorable electronic properties and stability under biological conditions. The absorption spectra indicated that these compounds could serve as effective probes for visualizing cellular processes in real-time .

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the imidazo[1,5-a]pyridine core and substituents (e.g., bromine at C1, carboxylic acid at C3). Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular weight (e.g., [M+H]+ at m/z 289.04 for C₉H₇BrN₂O₂·HCl) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

What reaction mechanisms govern bromine substitution in this compound?

Advanced Mechanistic Insights
Bromine at C1 participates in SNAr (Nucleophilic Aromatic Substitution) due to electron-withdrawing effects of the imidazole ring. Key pathways:

  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed via oxidative addition of Pd(0) to the C-Br bond .
  • Photochemical Activation : UV light induces homolytic cleavage of C-Br bonds, enabling radical-based functionalization .
    Challenges : Steric hindrance from the fused ring system may reduce reactivity, requiring optimized ligands (e.g., XPhos) .

How does substituent variation impact biological activity?

Q. Advanced SAR Studies

  • Bromine at C1 : Enhances electrophilicity, improving binding to enzymes like kinases or proteases .
  • Carboxylic Acid at C3 : Facilitates hydrogen bonding with target proteins (e.g., antimicrobial targets) .
  • Trifluoromethyl Analogs : Increased lipophilicity improves membrane permeability but may reduce solubility .
    Case Study : Replacement of Br with Cl (C1) reduced antibacterial efficacy by 40%, highlighting halogen-dependent activity .

What biological targets are implicated in its mechanism of action?

Q. Advanced Pharmacological Profiling

  • Enzyme Inhibition : Binds to ATP pockets in kinases (e.g., EGFR, IC₅₀ ~2 µM) via hydrophobic (Br) and ionic (COO⁻) interactions .
  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .
  • Cellular Uptake : Carboxylic acid group enhances solubility but requires ester prodrug strategies for improved bioavailability .

How is stability assessed under varying experimental conditions?

Q. Methodological Stability Testing

  • Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, suitable for high-temperature reactions .
  • pH Sensitivity : Hydrolysis of the carboxylic acid group occurs at pH >10, necessitating buffered conditions (pH 4–7) for storage .
  • Light Exposure : UV-Vis spectroscopy monitors degradation (λmax shifts) under prolonged light, requiring amber vials for storage .

How does this compound compare to structural analogs in drug design?

Q. Comparative Analysis

Analog Modification Key Property Reference
3-Trifluoromethyl derivativeCF₃ at C3Enhanced lipophilicity (LogP +0.8)
8-Chloro derivativeCl at C8Improved metabolic stability (t₁/₂ +3 hrs)
Methyl ester prodrugCOOCH₃ instead of COOHIncreased oral bioavailability (AUC +25%)

What computational methods support its molecular docking studies?

Q. Advanced Modeling Approaches

  • Docking Software : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like EGFR (Glide Score: −9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Predict bioactivity using descriptors like polar surface area (PSA) and H-bond donors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。